molecular formula C24H54N2O4S B14258475 1,2-Didodecylhydrazine;sulfuric acid CAS No. 389795-47-5

1,2-Didodecylhydrazine;sulfuric acid

Cat. No.: B14258475
CAS No.: 389795-47-5
M. Wt: 466.8 g/mol
InChI Key: IJVFFNAHZGLUOA-UHFFFAOYSA-N
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Description

1,2-Didodecylhydrazine;sulfuric acid is a compound that combines the hydrazine derivative 1,2-didodecylhydrazine with sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-didodecylhydrazine involves the reaction of dodecylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product, 1,2-didodecylhydrazine, is then purified through recrystallization or distillation.

To combine 1,2-didodecylhydrazine with sulfuric acid, the purified hydrazine derivative is dissolved in a suitable solvent, and concentrated sulfuric acid is added slowly with constant stirring. The reaction is exothermic, and the temperature must be carefully controlled to prevent decomposition of the product. The resulting compound is then isolated and purified for further use.

Industrial Production Methods

Industrial production of 1,2-didodecylhydrazine;sulfuric acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Didodecylhydrazine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions are often conducted in polar solvents with appropriate catalysts.

Major Products Formed

    Oxidation: Formation of corresponding oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

1,2-Didodecylhydrazine;sulfuric acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.

    Biology: Investigated for its potential use as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-didodecylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

1,2-Didodecylhydrazine;sulfuric acid can be compared with other similar compounds, such as:

    1,2-Didodecylhydrazine: The parent hydrazine derivative without the sulfuric acid component.

    Sulfuric Acid Compounds: Other compounds that combine sulfuric acid with different organic molecules.

    Hydrazine Derivatives: Compounds containing the hydrazine functional group with various substituents.

The uniqueness of this compound lies in its combined properties of both the hydrazine derivative and sulfuric acid, which can lead to unique reactivity and applications not observed in the individual components.

Properties

CAS No.

389795-47-5

Molecular Formula

C24H54N2O4S

Molecular Weight

466.8 g/mol

IUPAC Name

1,2-didodecylhydrazine;sulfuric acid

InChI

InChI=1S/C24H52N2.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;1-5(2,3)4/h25-26H,3-24H2,1-2H3;(H2,1,2,3,4)

InChI Key

IJVFFNAHZGLUOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNNCCCCCCCCCCCC.OS(=O)(=O)O

Origin of Product

United States

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